

In-Depth Technical Guide: Physical Properties of Methyl 3-cyano-4-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-cyano-4-methoxybenzoate
Cat. No.:	B1334661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 3-cyano-4-methoxybenzoate**. The information is compiled for use in research, synthesis, and quality control applications. Data is presented in structured tables for clarity, and detailed experimental protocols for key analytical procedures are described.

Chemical Identity and Properties

Methyl 3-cyano-4-methoxybenzoate is an aromatic ester compound featuring both a nitrile and a methoxy functional group. These groups contribute to its specific reactivity and physical characteristics, making it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	25978-74-9
Molecular Formula	C ₁₀ H ₉ NO ₃
IUPAC Name	methyl 3-cyano-4-methoxybenzoate
SMILES	COc(=O)C1=CC(C#N)=C(OC)C=C1
InChI Key	RYJSFYBJYKFNCF-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Weight	191.18 g/mol	[1]
Appearance	Pale yellow to yellow powder; Off-white to pale brown crystalline solid	[2]
Melting Point	119.0 - 128.0 °C	[3][4]
Boiling Point	339.70 °C	[1]
Flash Point	148.20 °C	[1]
Purity (Assay by GC)	≥96.0% to ≥98%	[2][3]
Storage Conditions	Room Temperature (10°C - 25°C), Sealed in a dry environment	[1][2]

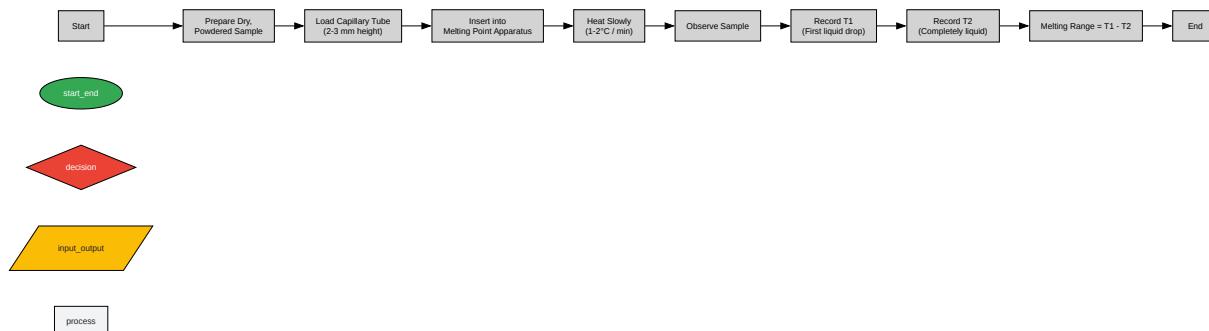
Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **Methyl 3-cyano-4-methoxybenzoate**. While specific experimental spectra are proprietary to chemical suppliers, standard spectroscopic techniques are used for its characterization.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For **Methyl 3-cyano-4-methoxybenzoate**, one would expect to see distinct signals for the aromatic protons and the two different methyl groups (one from the ester and one from the methoxy ether).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum provides information about the different carbon environments. Signals corresponding to the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbons would be expected at characteristic chemical shifts.
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies would be observed for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-O (ether and ester) stretches, as well as aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern can also offer additional structural information.

Experimental Protocols & Workflows

The following sections detail the standard methodologies for determining the key physical properties of **Methyl 3-cyano-4-methoxybenzoate**.


Protocol for Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity. The capillary method is a standard and widely used technique.

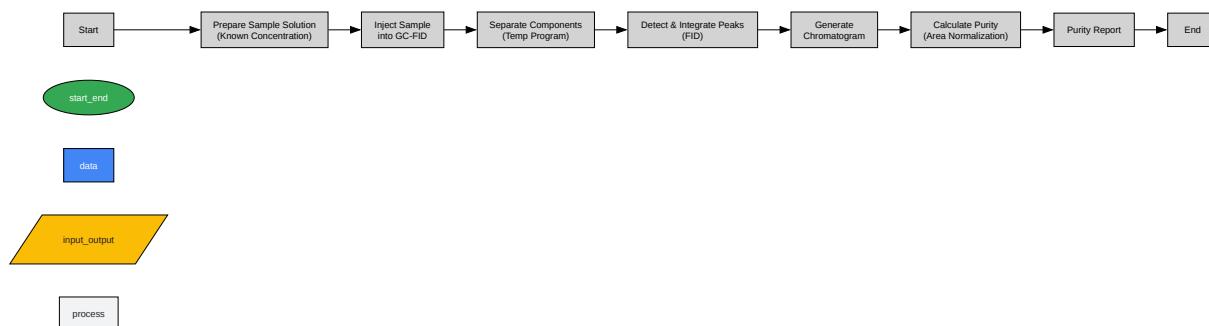
Methodology:

- Sample Preparation: The sample must be thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent which can depress the melting point.^[4] The dry solid is finely powdered.

- Capillary Loading: A capillary tube, sealed at one end, is jabbed into the powdered sample. [5] The tube is inverted and tapped gently on a hard surface to compact the sample into the sealed end.[5] This process is repeated until a packed column of 2-3 mm in height is achieved.[3][5]
- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- Measurement:
 - A preliminary "rough" measurement can be performed by heating the sample at a fast rate (e.g., 4-5°C per minute) to quickly find the approximate melting temperature.[3]
 - For an accurate measurement, a fresh sample is heated. The temperature is raised rapidly until it is about 15-20°C below the approximate melting point.[3][4]
 - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[3][5]
- Data Recording: Two temperatures are recorded to define the melting range:
 - T_1 (Onset Point): The temperature at which the first drop of liquid is observed.[5]
 - T_2 (Clear Point): The temperature at which the entire sample has turned into a transparent liquid.[4]
- Verification: The procedure should be repeated at least once with a fresh sample to ensure reproducibility.[3]

[Click to download full resolution via product page](#)

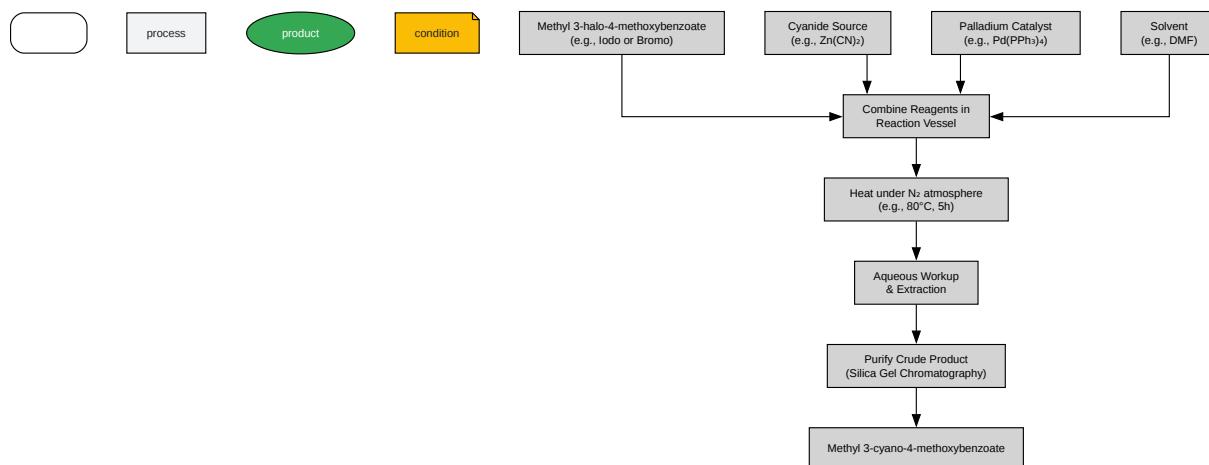
Workflow for Melting Point Determination.


Protocol for Purity Assay (Gas Chromatography - FID)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like **Methyl 3-cyano-4-methoxybenzoate**.

Methodology:

- Sample Preparation: An accurately weighed sample of the compound is dissolved in a suitable high-purity solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 0.5 mg/mL).^[6] The solution should be clear and free of particulates.


- Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5) is used.
- Chromatographic Conditions:
 - Carrier Gas: An inert gas like Helium or Nitrogen is used at a constant flow rate.[7]
 - Injector Temperature: Set to a temperature sufficient to vaporize the sample without causing thermal degradation (e.g., 250°C).
 - Oven Temperature Program: A temperature ramp is typically used. For example, start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[6] This separates compounds based on their boiling points and interactions with the column's stationary phase.[7]
 - Detector Temperature: The FID is set to a high temperature (e.g., 300°C) to ensure all eluted compounds are combusted.[6]
- Analysis: A small volume (e.g., 1 μ L) of the prepared sample solution is injected into the GC. The instrument records the detector's response over time, generating a chromatogram.
- Data Interpretation: The purity is calculated using the area normalization method. The area under each peak in the chromatogram is proportional to the amount of that component in the sample.[8]
 - Percent Purity = $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$
 - The peak corresponding to the solvent is excluded from the calculation.[8]

[Click to download full resolution via product page](#)

Workflow for GC Purity Analysis.

Representative Synthesis Workflow

Methyl 3-cyano-4-methoxybenzoate can be synthesized through various routes. A common method involves the cyanation of a halogenated precursor. The following workflow is based on a general palladium-catalyzed cyanation reaction, a modern and effective method for forming aryl nitriles.

[Click to download full resolution via product page](#)

Representative Synthesis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. METHYL 3-CYANO-4-METHOXYBENZOATE(25978-74-9) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of Methyl 3-cyano-4-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334661#physical-properties-of-methyl-3-cyano-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com